Galiellalactone is a fungal metabolite originally isolated from the basidiomycete fungus Galiella rufa [, , ]. It is a tetrahydroisobenzofuranone, a class of organic compounds characterized by a fused furan and cyclohexane ring system. Galiellalactone has attracted significant interest in scientific research due to its potent biological activities, particularly as a signal transducer and activator of transcription 3 (STAT3) inhibitor. It exhibits promising anticancer properties and is being investigated as a potential therapeutic agent for various cancers.
The synthesis of galiellalactone has been achieved through various methods, with notable approaches focusing on enantioselective synthesis.
Galiellalactone possesses a unique molecular structure characterized by its tricyclic framework.
Galiellalactone engages in several important chemical reactions:
The primary mechanism of action for galiellalactone involves its role as an inhibitor of the STAT3 signaling pathway:
Galiellalactone has diverse applications in scientific research:
Galiellalactone (GL), a fungal-derived sesquiterpene lactone, exerts its STAT3-inhibitory effects primarily through covalent modification of specific cysteine residues within the STAT3 protein. Mass spectrometry analyses of recombinant STAT3 treated with GL identified three key modification sites: Cys-367, Cys-468, and Cys-542 [1] [4]. These cysteines reside within functionally critical domains:
The α,β-unsaturated lactone moiety of GL acts as a Michael acceptor, enabling nucleophilic attack by the thiol groups of these cysteine residues. This reaction forms irreversible thioether adducts, confirmed via synthetic modeling with N-acetylcysteine and mass shifts consistent with covalent conjugation [1] [2]. Structural analyses reveal that adduct formation at Cys-542 induces steric hindrance in the SH2 domain, while modifications at Cys-367 directly obstruct DNA-contact surfaces [1].
Table 1: Cysteine Residues in STAT3 Targeted by Galiellalactone
Residue | STAT3 Domain | Functional Role | Modification Consequence |
---|---|---|---|
Cys-367 | DNA-binding | DNA sequence recognition | Blocks DNA major groove interaction |
Cys-468 | Linker | Connects DNA-binding and SH2 domains | Alters interdomain flexibility |
Cys-542 | SH2 | Phosphotyrosine binding; dimerization site | Disrupts phosphopeptide docking capacity |
This residue-specific targeting differentiates GL from ATP-competitive kinase inhibitors or phosphotyrosine-mimetic SH2 domain antagonists, providing a unique mechanism for direct STAT3 inhibition.
A hallmark of GL’s mechanism is its selective disruption of STAT3-DNA interactions without affecting upstream phosphorylation events. Electrophoretic mobility shift assays (EMSAs) using nuclear extracts from DU145 prostate cancer cells demonstrate that GL (10 μM) abolishes STAT3 binding to consensus GAS (gamma-activated sequence) elements within 2 hours. Crucially, Western blot analyses confirm that tyrosine phosphorylation (Y705) and serine phosphorylation (S727) of STAT3 remain unchanged under these conditions [1] [7].
This indicates that GL acts downstream of JAK kinases and receptor activation. The inhibition arises from:
Luciferase reporter assays further quantify this effect, showing >80% suppression of STAT3-driven transcription (e.g., cyclin D1, survivin) at subcytotoxic GL concentrations (5–10 μM) in prostate (DU145) and triple-negative breast cancer (MDA-MB-468) cells [1] [9]. This occurs irrespective of STAT3 activation stimuli (IL-6, EGF), confirming GL’s direct DNA-binding blockade.
Table 2: Functional Consequences of Galiellalactone-Mediated STAT3-DNA Disruption
Assay Type | Cell Line/Model | Key Observation | Reference |
---|---|---|---|
Electrophoretic mobility shift (EMSA) | DU145 prostate cancer | Complete loss of STAT3-GAS complex formation at 10 μM GL | [1] |
Luciferase reporter | LNCaP (STAT3-luc plasmid) | 85% reduction in STAT3-driven luciferase activity | [1] |
Chromatin immunoprecipitation (ChIP) | C4–2 CRPC cells | Reduced STAT3 occupancy at BCL-XL promoter | [3] |
While GL primarily targets DNA binding, it also partially disrupts STAT3 dimerization and nuclear translocation. Co-immunoprecipitation experiments in enzalutamide-resistant (ENZR) prostate cancer cells show that GL (10 μM) reduces STAT3-STAT3 homodimer formation by ~40% [3]. This occurs because modifications at Cys-542 within the SH2 domain weaken phosphotyrosine-mediated dimer stabilization. However, dimer disruption is incomplete, contrasting with pure SH2 domain inhibitors (e.g., S3I-201), which fully dissociate dimers [8].
In nuclear translocation, confocal microscopy of DU145 cells treated with biotinylated GL (GL-biot) reveals:
This suggests that cysteine adducts may mask STAT3’s nuclear localization signals (NLS) or enhance interactions with cytoplasmic retention proteins. Notably, GL does not affect STAT3 phosphorylation by JAK2/Src kinases, confirming its action is confined to dimer/nuclear steps downstream of activation [1] [9].
In triple-negative breast cancer models, the GL analogue SG-1721 (a truncated derivative) enhances this nuclear inhibition, reducing pY705-STAT3 nuclear levels by >75% at 10 μM and synergizing with radiotherapy [9].
Table 3: Effects of Galiellalactone on STAT3 Dimerization and Localization
Process | Experimental Model | GL Effect | Molecular Basis |
---|---|---|---|
Dimer stability | ENZR C4–2 cell co-IP | 40% reduction in STAT3-STAT3 dimers | SH2 domain (Cys-542) adducts weaken pY705 docking |
Nuclear translocation | DU145 confocal microscopy | 60% reduction in nuclear pY705-STAT3 | Masked nuclear import signals |
Transcriptional activity | MDA-MB-468 spheres | Downregulation of c-Myc, Bcl-xL, Mcl-1 | Combined dimer/DNA binding inhibition |
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